molecular formula C7H15NO2 B2652943 2-[(Tetrahydrofuran-2-ylmethyl)amino]ethanol CAS No. 18552-44-8

2-[(Tetrahydrofuran-2-ylmethyl)amino]ethanol

Cat. No.: B2652943
CAS No.: 18552-44-8
M. Wt: 145.202
InChI Key: PISVRJAUUFDDLX-UHFFFAOYSA-N
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Description

2-[(Tetrahydrofuran-2-ylmethyl)amino]ethanol is an organic compound with the molecular formula C7H15NO2. It is characterized by the presence of a tetrahydrofuran ring attached to an aminoethanol group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tetrahydrofuran-2-ylmethyl)amino]ethanol typically involves the reaction of tetrahydrofuran with an appropriate amine and an alcohol. One common method involves the reaction of tetrahydrofuran-2-carbaldehyde with ethanolamine in the presence of a reducing agent to form the desired product. The reaction conditions often include a controlled temperature and pH to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Tetrahydrofuran-2-ylmethyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its functional groups.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(Tetrahydrofuran-2-ylmethyl)amino]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Tetrahydrofuran-2-ylmethyl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tetrahydrofuran-2-ylmethyl)amino]propanol
  • 2-[(Tetrahydrofuran-2-ylmethyl)amino]butanol
  • 2-[(Tetrahydrofuran-2-ylmethyl)amino]pentanol

Uniqueness

2-[(Tetrahydrofuran-2-ylmethyl)amino]ethanol is unique due to its specific combination of a tetrahydrofuran ring and an aminoethanol group. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

2-(oxolan-2-ylmethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-4-3-8-6-7-2-1-5-10-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISVRJAUUFDDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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